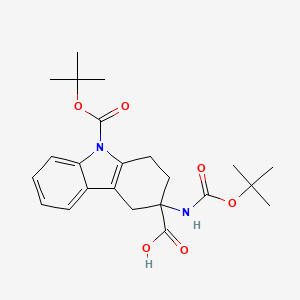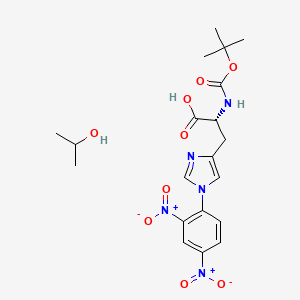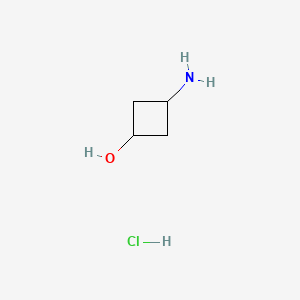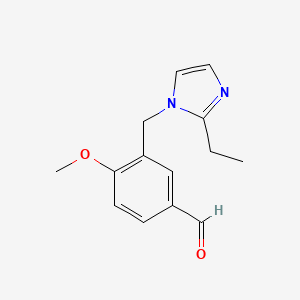
(±)-Mathuralure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Mathuralure is a chemical compound that belongs to the family of pheromones. It is a racemic mixture of two enantiomers, (R)-mathuralure and (S)-mathuralure. This compound is known for its ability to attract the male Indian meal moth (Plodia interpunctella), which is a major pest in the food industry. The discovery of (±)-mathuralure has led to the development of effective pest control strategies that are environmentally friendly and cost-effective.
Mécanisme D'action
The mechanism of action of (±)-mathuralure involves the activation of olfactory receptors in male Indian meal moths. These receptors are specifically tuned to detect the pheromone, which triggers a behavioral response in the moth. The male moth is attracted to the source of the pheromone, which is usually a trap containing (±)-mathuralure.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (±)-mathuralure on male Indian meal moths have been extensively studied. The compound has been shown to stimulate the production of sex pheromones in female moths, which enhances the mating behavior of male moths. The compound has also been shown to affect the neural pathways involved in olfactory perception, which increases the sensitivity of male moths to the pheromone.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (±)-mathuralure in lab experiments has several advantages. The compound is highly specific to male Indian meal moths, which allows for accurate and precise experiments. The compound is also environmentally friendly and does not pose a risk to human health. However, the use of (±)-mathuralure in lab experiments is limited to the study of Indian meal moths and cannot be extrapolated to other pest species.
Orientations Futures
There are several future directions for research on (±)-mathuralure. One direction is the development of more effective traps that can be used in commercial settings. Another direction is the study of the compound's effect on other pest species, which could lead to the development of new pest control strategies. The biochemical and physiological effects of (±)-mathuralure on male Indian meal moths could also be further studied to gain a better understanding of the compound's mechanism of action.
Méthodes De Synthèse
The synthesis of (±)-mathuralure involves the reaction of (R)-3-hydroxybutyric acid with (S)-3-hydroxybutyric acid in the presence of a catalyst. The resulting mixture is then purified using chromatography to obtain the racemic mixture of (±)-mathuralure. This synthesis method is efficient and yields high purity (±)-mathuralure.
Applications De Recherche Scientifique
The discovery of (±)-mathuralure has led to extensive research on its application in pest control. The compound has been shown to be highly effective in attracting male Indian meal moths, which are responsible for significant damage to stored food products. The use of (±)-mathuralure in traps has been found to reduce the population of Indian meal moths, thereby reducing the damage caused to stored food products.
Propriétés
Numéro CAS |
97719-75-0 |
|---|---|
Nom du produit |
(±)-Mathuralure |
Formule moléculaire |
C₁₉H₃₄O |
Poids moléculaire |
278.47 |
Synonymes |
rel-(2R,3S)-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yloxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Nonyl-3-(2,5-octadienyl)-oxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yl-oxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
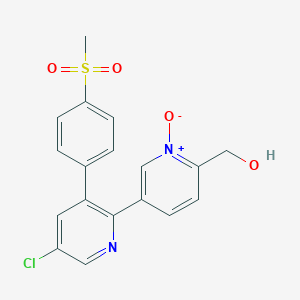
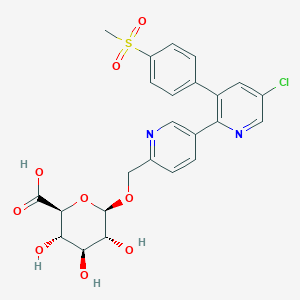
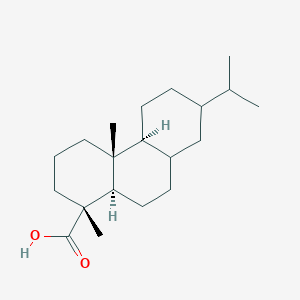
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
